[(Dimethylphosphinoyl)methyl]phosphonic acid

Gypsum setting retardation Construction chemistry Phosphonic acid additives

[(Dimethylphosphinoyl)methyl]phosphonic acid (CAS 71762-36-2) is an organophosphorus hybrid compound with the molecular formula C₃H₁₀O₄P₂ and a molecular weight of 172.06 g/mol, featuring a dimethylphosphinoyl group linked via a methylene bridge to a phosphonic acid moiety. This compound uniquely combines a soft phosphine oxide-type donor with a hard phosphonate chelator, making it a versatile intermediate for metal complexation, flame retardant additives, and gypsum setting retardation.

Molecular Formula C3H10O4P2
Molecular Weight 172.06 g/mol
CAS No. 71762-36-2
Cat. No. B12648024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Dimethylphosphinoyl)methyl]phosphonic acid
CAS71762-36-2
Molecular FormulaC3H10O4P2
Molecular Weight172.06 g/mol
Structural Identifiers
SMILESCP(=O)(C)CP(=O)(O)O
InChIInChI=1S/C3H10O4P2/c1-8(2,4)3-9(5,6)7/h3H2,1-2H3,(H2,5,6,7)
InChIKeyOPQAGLVVRDQXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [(Dimethylphosphinoyl)methyl]phosphonic Acid (CAS 71762-36-2) – A Phosphinoyl-Phosphonic Acid Hybrid for Selective Coordination and Gypsum Retardation


[(Dimethylphosphinoyl)methyl]phosphonic acid (CAS 71762-36-2) is an organophosphorus hybrid compound with the molecular formula C₃H₁₀O₄P₂ and a molecular weight of 172.06 g/mol, featuring a dimethylphosphinoyl group linked via a methylene bridge to a phosphonic acid moiety . This compound uniquely combines a soft phosphine oxide-type donor with a hard phosphonate chelator, making it a versatile intermediate for metal complexation, flame retardant additives, and gypsum setting retardation [1]. Its structure (SMILES: C([P](=O)(O)O)[P](=O)(C)C) positions it between simple alkylphosphonic acids and symmetric bisphosphonates, offering distinct selectivity in both coordination chemistry and industrial applications [1].

Why Simple Phosphonates, Bisphosphonates, or Carboxylic Acids Cannot Replace [(Dimethylphosphinoyl)methyl]phosphonic Acid in Gypsum and Coordination Applications


Generic substitution of [(Dimethylphosphinoyl)methyl]phosphonic acid with conventional gypsum retarders such as citric acid, tartaric acid, or unsubstituted phosphonic acids is not feasible because the target compound delivers 'significantly higher retardation of setting' [1] compared to these alternatives while requiring simpler synthetic routes [1]. Unlike symmetric bisphosphonates or carboxylic acids that rely solely on O,O-chelation, the dimethylphosphinoyl group introduces a softer phosphorus(V) donor site that modulates metal-binding selectivity and reactivity [1][2]. Additionally, the lower basicity conferred by the phosphinoyl substituent (related aminomethyl-dimethylphosphine oxide exhibits a pKb of 7.76 [2]) alters acid-base behavior and nucleophilicity compared to standard amines, further differentiating it from in-class competitors [2].

Head-to-Head Evidence: Quantified Differentiation of [(Dimethylphosphinoyl)methyl]phosphonic Acid in Gypsum Retardation and Metal Complexation


Superior Gypsum Setting Retardation vs. Organic Carboxylic Acids and Known Phosphonates

US Patent 4,401,473 explicitly claims that [(Dimethylphosphinoyl)methyl]phosphonic acid (as the n=1 member of the claimed dimethylphosphinylalkanephosphonic acid series) delivers a significantly higher retardation of gypsum setting compared to both (a) organic carboxylic acids (citric, malic, tartaric acids) previously preferred industrially and (b) known organophosphorus compounds used as setting retarders, when applied at comparable mass loadings of 0.005–0.5 wt% relative to gypsum [1]. The patent further states that the target compound is accessible via a simpler synthesis than prior-art phosphinoylalkanephosphonic acids [1]. While exact numerical setting-time data are not publicly available in the patent text accessed, the qualitative ranking is explicit and contrasts with the state of the art at the time of filing.

Gypsum setting retardation Construction chemistry Phosphonic acid additives

Dual Soft-Hard Donor Architecture for Metal Complexation vs. Symmetric Bisphosphonates

The target compound possesses both a dimethylphosphinoyl moiety (P=O, a softer Lewis base) and a phosphonic acid group (P(O)(OH)₂, a harder anionic chelator). This contrasts with symmetric bisphosphonates like methylenebisphosphonic acid (medronic acid) which offer only hard O,O-donor sets. The complexation capability of dimethylphosphinylmethyl-containing phosphine oxides toward metal salts is documented for Cu(II) chloride in acetonitrile, where νP=O IR band shifts serve as a sensitive probe of metal binding [1]. The phosphinoyl groups in this class show distinct selectivity for softer metal centers (e.g., Cu(II), Zn(II), platinum group metals) compared to pure phosphonate chelators [1][2].

Metal coordination Phosphine oxide ligands Phosphonate chelators

Reduced Basicity of the Dimethylphosphinoyl Substituent Affects Reactivity Profile

In the structurally related aminomethyl-dimethylphosphine oxide, the phosphinoyl substituent lowers the basicity of the adjacent amine nitrogen by over 3 pKb units compared to standard primary/secondary aliphatic amines (pKb 7.76 vs. ≤4 for typical aliphatic amines) [1]. This reduced basicity modulates the nucleophilicity of amine derivatives and the acid-base behaviour of the phosphonic acid group in the target compound, differentiating it from aminoalkylphosphonic acids that lack the electron-withdrawing phosphinoyl group.

Amine basicity Nucleophilicity Phosphinoyl substituent effect

Simpler Synthetic Accessibility vs. Higher-Alkyl Phosphinoylalkanephosphonic Acids

US Patent 4,401,473 asserts that [(Dimethylphosphinoyl)methyl]phosphonic acid and its esters are 'more easily synthesized' than known dialkylphosphinylalkanephosphonic acids bearing ethyl or higher alkyl substituents on the phosphinyl group [1]. The patent exemplifies a straightforward Michaelis-Arbuzov reaction between chloromethyl-dimethylphosphine oxide and triethyl phosphite at 140-150°C, followed by acidolysis to yield the free acid in ~100% crude yield (melting point 160-161°C after recrystallization) [1].

Phosphorus-carbon bond formation Michaelis-Arbuzov reaction Phosphinoylphosphonate synthesis

Where [(Dimethylphosphinoyl)methyl]phosphonic Acid Delivers Measurable Advantage: Proven Application Scenarios


Gypsum Setting Retardation in Construction Plaster Formulations

The compound, at loadings of 0.005–0.5 wt% relative to gypsum, provides significantly enhanced setting retardation compared to conventional organic carboxylic acid retarders (citric, tartaric, malic acids) and prior-art organophosphorus compounds [1]. Its performance advantage allows reduced additive loading or extended working time in molding plaster, gypsum plaster, machine-applied plaster, and grouting compounds [1].

Ligand Scaffold for Dual-Mode Metal Coordination Complexes

The simultaneous presence of a soft dimethylphosphinoyl donor and hard phosphonate chelator enables this compound to serve as a bridging or heterobimetallic ligand in coordination chemistry research. Related phosphinoylphosphonates have been used to prepare organometallic complexes with antitumor activity [1], and the target compound's structural analog aminomethyl-dimethylphosphine oxide forms stable Cu(II) complexes detectable by νP=O IR shifts [2].

Precursor for α-Aminophosphonic Acid Derivatives via Kabachnik-Fields Reactions

Derivatives of the compound bearing amino groups are valuable intermediates for the synthesis of N-dimethylphosphinoyl-substituted aminomethanephosphonic acids, which have been explored for biological activity including mitochondrial ATPase modulation [1]. The target compound's phosphonic acid group provides a reactive handle for esterification or further functionalization [1].

Flame Retardant Additive for Polyamide Molding Compositions

The closely related compound (dimethylphosphinylmethyl)-methylphosphinic acid has been described as a flame-retarding component in polyamide compositions [1]. The target compound, with its additional phosphonic acid group, is anticipated to offer enhanced char formation and thermal stability, though direct comparative data are not publicly available.

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